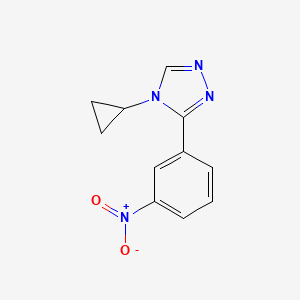
N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride is a chemical compound with the molecular formula C6H18N4·3HCl. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to form stable complexes with metal ions, making it valuable in coordination chemistry and other fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride can be synthesized through the reaction of ethylenediamine with ethylene oxide, followed by the addition of hydrochloric acid to form the trihydrochloride salt. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylenediamine and ethylene oxide are reacted in the presence of a catalyst. The resulting product is then purified and converted into the trihydrochloride form through the addition of hydrochloric acid .
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a chelating agent for metal ions in therapeutic applications.
Industry: It is used in the production of polymers, resins, and as a curing agent for epoxy resins.
Mecanismo De Acción
The mechanism of action of N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride involves its ability to form stable complexes with metal ions. This property allows it to act as a chelating agent, binding to metal ions and preventing them from participating in unwanted chemical reactions. In biological systems, it can inhibit enzymes by binding to metal cofactors, thereby affecting enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriamine: Similar in structure but with different coordination properties.
Triethylenetetramine: Has an additional ethylene group, providing different chelating abilities.
N,N-Bis(2-aminoethyl)ethylenediamine: Similar structure but with different reactivity and applications[][4].
Uniqueness
N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride is unique due to its specific structure, which allows it to form highly stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring strong and stable metal-ligand interactions[4][4].
Propiedades
Fórmula molecular |
C6H21Cl3N4 |
|---|---|
Peso molecular |
255.6 g/mol |
Nombre IUPAC |
N',N'-bis(2-aminoethyl)ethane-1,2-diamine;trihydrochloride |
InChI |
InChI=1S/C6H18N4.3ClH/c7-1-4-10(5-2-8)6-3-9;;;/h1-9H2;3*1H |
Clave InChI |
YDJHCWNHOKBMLS-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CCN)CCN)N.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12963270.png)
![2-(Chloromethyl)-7-methylbenzo[d]thiazole](/img/structure/B12963272.png)





![(2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12963300.png)



![6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12963314.png)

